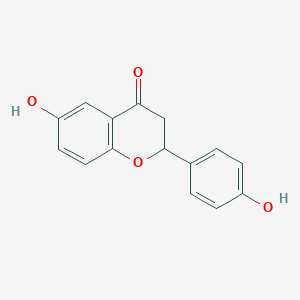

6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61429-75-2 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-7,15-17H,8H2 |

InChI Key |

MDGCNPDCAJHUOC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=C(C1=O)C=C(C=C2)O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Hydroxy 2 4 Hydroxyphenyl Chroman 4 One and Its Analogs

Classical Synthetic Approaches for the Chroman-4-one Core Derivatization

Traditional methods for constructing the chroman-4-one core, the central heterocyclic ring system of flavanones, have historically relied on robust and well-established reactions. These approaches typically involve the formation of a key 1,3-dicarbonyl intermediate, which then undergoes cyclization to form the desired heterocyclic structure.

Baker–Venkataraman Rearrangement-Based Syntheses for Flavanones

A cornerstone in the synthesis of chromones and flavones is the Baker–Venkataraman rearrangement. wikipedia.orgresearchgate.netrsc.org This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone. wikipedia.org Although primarily used for flavone (B191248) synthesis, its principles are foundational to creating the 1,3-dicarbonyl precursor necessary for the flavanone (B1672756) core.

The general mechanism commences with the formation of an enolate from the 2-acyloxyacetophenone in the presence of a base. This enolate then undergoes an intramolecular acyl transfer to yield the 1,3-diketone. wikipedia.org For the synthesis of a flavanone like 6-hydroxy-2-(4-hydroxyphenyl)chroman-4-one, a suitably substituted 2-hydroxyacetophenone (B1195853) would first be acylated with a derivative of 4-hydroxybenzoic acid. The resulting ester would then be subjected to the Baker–Venkataraman rearrangement to form the corresponding 1,3-diketone. Subsequent acid-catalyzed cyclization and dehydration of this diketone would lead to the flavone, which can then be selectively reduced to the flavanone. While direct synthesis of flavanones via this route is less common, the rearrangement is a critical method for accessing the key 1,3-dione intermediate. researchgate.netuclan.ac.uk

Claisen Ester Condensation Routes to 1,3-Dione Precursors

The Claisen ester condensation is another fundamental carbon-carbon bond-forming reaction utilized in the synthesis of 1,3-dicarbonyl compounds, which are direct precursors to the chroman-4-one ring. wikipedia.orgnih.gov This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone or a β-keto ester. wikipedia.orglibretexts.org

In the context of synthesizing this compound, a mixed Claisen condensation would be employed. This would involve the reaction of a substituted 2'-hydroxyacetophenone (B8834) (e.g., 1-(2,5-dihydroxyphenyl)ethan-1-one) with an ester of 4-hydroxybenzoic acid. The reaction is initiated by the deprotonation of the α-carbon of the acetophenone (B1666503) by a strong base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of the alkoxy group from the ester leads to the formation of the 1,3-diaryl-1,3-propanedione intermediate. nih.gov This diketone can then be cyclized under acidic conditions to yield the flavanone core. The Claisen-Schmidt condensation, a related reaction, is often used to first synthesize chalcones (1,3-diaryl-2-propen-1-ones), which are then isomerized to flavanones. orientjchem.orgresearchgate.netorientjchem.org

Modern and Sustainable Approaches in Chromanone Synthesis

Contemporary synthetic chemistry has seen a shift towards methodologies that are not only efficient but also environmentally benign. These modern approaches often offer advantages such as shorter reaction times, higher yields, and the use of less hazardous reagents.

Microwave-Assisted Cyclization Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of flavanones. nepjol.info This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nepjol.infoglobalresearchonline.net

The synthesis of flavanones via microwave irradiation typically involves the intramolecular cyclization of 2'-hydroxychalcones. nepjol.info The 2'-hydroxychalcone (B22705) precursors are themselves readily synthesized via the Claisen-Schmidt condensation of an appropriate 2'-hydroxyacetophenone and a benzaldehyde (B42025) derivative. Under microwave irradiation, often in the presence of a catalyst such as acetic acid or on a solid support like montmorillonite (B579905) K-10 clay, the 2'-hydroxychalcones undergo an intramolecular oxa-Michael addition to yield the corresponding flavanones. nepjol.info For instance, the cyclization of a 2'-hydroxychalcone to a flavanone that might take several days under conventional heating can be completed in as little as 30 minutes using microwave assistance, with yields reported to be as high as 82%. nepjol.info

| Starting Chalcone (B49325) | Catalyst/Conditions | Product Flavanone | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|

| (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | Acetic Acid, Microwave | 2-phenylchroman-4-one | 82 | 30 min | nepjol.info |

| 2'-hydroxy-4-benzyloxy-3-methoxychalcone | Acetic Acid, Microwave | 4'-hydroxy-3'-methoxyflavanone | 73 | - | nepjol.info |

| Substituted 2'-hydroxychalcones | Mont-K10, Microwave | Substituted Flavanones | ~90 | 10-15 min | psu.edu |

Palladium-Catalyzed Oxidative Cyclization Strategies for Flavanones

Palladium catalysis has revolutionized organic synthesis, and its application in the formation of heterocyclic compounds is well-documented. nih.govnih.gov A notable modern approach for the synthesis of flavanones involves the palladium(II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones. nih.govrsc.org This method offers a divergent route to both flavones and flavanones from a common precursor, with the outcome being dependent on the choice of oxidant and additives. nih.gov

The proposed mechanism begins with the Pd(II)-catalyzed dehydrogenation of the 2′-hydroxydihydrochalcone to form a 2′-hydroxychalcone intermediate. From this common intermediate, the reaction pathway can be directed towards either the flavone or the flavanone. For the synthesis of flavanones, the use of an oxidant such as copper(II) acetate (B1210297) [Cu(OAc)2] under an argon atmosphere favors the intramolecular Michael addition, leading to the desired flavanone. nih.govresearchgate.net This methodology has been shown to be compatible with a variety of functional groups, allowing for the synthesis of a diverse library of flavanone derivatives in moderate to high yields. nih.govbohrium.com

| Substrate (2'-hydroxydihydrochalcone) | Catalyst System | Oxidant | Product Flavanone | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2'-hydroxydihydrochalcone | Pd(TFA)2 | Cu(OAc)2 | Flavanone | 79 | nih.govresearchgate.net |

| Electron-deficient substituted | Pd(TFA)2 | Cu(OAc)2 | Substituted Flavanone | Moderate to Good | researchgate.net |

| Electron-rich substituted | Pd(TFA)2 | Cu(OAc)2 | Substituted Flavanone | Moderate to Good | researchgate.net |

| Naphthyl substituted | Pd(TFA)2 | Cu(OAc)2 | Naphthyl Flavanone | Moderate to Good | researchgate.net |

Heterogeneous Catalysis in Chromanone Ring Closure

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery, reusability, and simplification of product purification, aligning with the principles of green chemistry. mdpi.com In the synthesis of chromanones, various solid catalysts have been employed to facilitate the cyclization of chalcones.

Solid acid catalysts, such as zeolites and silica-supported acids, have demonstrated efficacy in promoting the intramolecular cyclization of 2'-hydroxychalcones to flavanones. researchgate.net For example, a nanosilica-supported dual acidic ionic liquid has been utilized as a highly efficient and reusable heterogeneous catalyst for this transformation under solvent-free conditions, affording flavanones in good yields. researchgate.net Similarly, solid base catalysts like activated hydrotalcites have been used for the synthesis of chalcones, which are the immediate precursors for flavanones. mdpi.com More recently, solid-supported peptide catalysts, specifically those with a proline terminus, have been shown to effectively catalyze the cyclization of chalcones to flavanones with high conversion yields. A key benefit of this approach is the potential for catalyst recycling without a significant loss of activity. researchgate.netchristuniversity.in

| Catalyst | Substrate | Product | Key Advantages | Reference |

|---|---|---|---|---|

| Nanosilica-supported dual acidic ionic liquid | 2'-hydroxychalcones | Flavanones | Heterogeneous, reusable, solvent-free | researchgate.net |

| Solid-supported proline terminal peptide | Chalcones | Flavanones | Recyclable, high conversion | researchgate.net |

| Activated Hydrotalcites | Acetophenones and Benzaldehydes | Chalcones | Heterogeneous, basic catalyst | mdpi.com |

Regioselective Synthesis of Hydroxylated and Substituted this compound Analogs

The regioselective synthesis of hydroxylated and substituted analogs of this compound primarily relies on the strategic choice of substituted starting materials, particularly 2'-hydroxyacetophenones and benzaldehydes. The substitution pattern of these precursors directly dictates the final placement of functional groups on the chroman-4-one scaffold. The most common route to flavanones is the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with a benzaldehyde to form a 2'-hydroxychalcone, which then undergoes intramolecular cyclization. nih.gov

The regioselectivity of the final flavanone is therefore determined at the outset by the selection of the appropriately substituted acetophenone and benzaldehyde. For instance, to synthesize a 6-hydroxyflavanone, a 2',5'-dihydroxyacetophenone (B116926) is typically used as the starting material for the A-ring, which upon cyclization, yields the desired 6-hydroxy substitution pattern. The substituents on the B-ring are introduced via the corresponding substituted benzaldehyde.

Recent advancements have also explored transition-metal-catalyzed C-H functionalization to introduce substituents at specific positions on the flavanone core, offering a more direct approach to regiocontrol. rsc.org Furthermore, multicomponent reactions are being developed to achieve high regio- and chemoselectivity in the synthesis of flavanone isosteres under mild conditions. nih.gov

The following table illustrates the principle of regioselective synthesis of substituted chroman-4-ones based on the selection of starting materials.

| 2'-Hydroxyacetophenone Derivative | Benzaldehyde Derivative | Resulting Chroman-4-one Analog | Reference |

| 2',5'-Dihydroxyacetophenone | 4-Hydroxybenzaldehyde | This compound | nih.govnih.gov |

| 2',4',6'-Trihydroxyacetophenone | Benzaldehyde | 5,7-Dihydroxyflavanone (Pinocembrin) | nih.gov |

| 2'-Hydroxy-5'-bromoacetophenone | Hexanal | 6-Bromo-2-pentylchroman-4-one | nih.gov |

| 2'-Hydroxy-5'-methoxyacetophenone | Hexanal | 6-Methoxy-2-pentylchroman-4-one | nih.gov |

This table is illustrative and provides examples of how the choice of substituted starting materials dictates the regiochemical outcome of the final chroman-4-one product.

Stereoselective Synthesis of Chiral Chroman-4-one Derivatives

The synthesis of chiral chroman-4-one derivatives in an enantiomerically pure or enriched form is of significant interest due to the stereospecific nature of biological interactions. The stereocenter at the C2 position of the chroman-4-one core is susceptible to racemization under certain conditions, making stereoselective synthesis challenging. nih.gov Various catalytic asymmetric methods have been developed to address this, primarily falling into two categories: organocatalysis and transition metal catalysis.

Organocatalytic Approaches:

Chiral organocatalysts, such as proline derivatives, thioureas, and chiral phosphoric acids, have been successfully employed to catalyze the asymmetric intramolecular oxa-Michael addition of 2'-hydroxychalcones to afford chiral flavanones with high enantioselectivity. These catalysts activate the substrate through the formation of hydrogen bonds and other non-covalent interactions, creating a chiral environment that directs the cyclization to favor one enantiomer. For example, bifunctional organocatalysts can activate both the nucleophilic phenol (B47542) and the electrophilic enone of the chalcone precursor, leading to highly stereocontrolled cyclization.

Transition Metal Catalysis:

Chiral transition metal complexes, involving metals such as palladium, rhodium, and nickel, have also proven effective in the asymmetric synthesis of chroman-4-ones. These methods often involve the conjugate addition of arylboronic acids to chromones or the intramolecular cyclization of suitable precursors. The chiral ligands coordinated to the metal center play a crucial role in inducing asymmetry. For instance, palladium-catalyzed asymmetric conjugate addition of arylboronic acids to chromones provides a direct route to chiral flavanones. nih.gov

The following table summarizes selected examples of stereoselective synthesis of chiral chroman-4-one derivatives, highlighting the diversity of catalysts and the high levels of stereocontrol achieved.

| Catalyst/Method | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) | Reference |

| Chiral Thiourea | 2'-Hydroxychalcone derivative | Chiral Flavanone | 95 | 94% ee | nih.gov |

| Chiral Phosphoric Acid | 2'-Hydroxychalcone derivative | Chiral Flavanone | 85 | 92% ee | nih.gov |

| Nickel(II)-N,N'-dioxide complex | Alkylidene malonate | 3-Carboxyflavanone | 96 | 95% ee | nih.gov |

| Rhodium(I)/Chiral Diene | Arylboronic acid and Chromone | Chiral Flavanone | 98 | 99% ee | nih.gov |

This table provides representative examples of stereoselective synthesis of chiral chroman-4-one derivatives using different catalytic systems.

Advanced Spectroscopic and Structural Elucidation Techniques in Flavanone Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Complex Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (such as COSY, HSQC, and HMBC), is a powerful method for the complete structural elucidation of flavanones. The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity and stereochemistry of the molecule.

For 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one, the ¹H NMR spectrum would exhibit characteristic signals for the flavanone (B1672756) skeleton. The protons of the C-ring, specifically the methine proton at C2 and the methylene protons at C3, are particularly diagnostic. The proton at C2 typically appears as a double of doublets due to coupling with the two diastereotopic protons at C3. These C3 protons, in turn, appear as distinct multiplets.

The aromatic protons of the A and B rings provide information about the substitution pattern. For the A-ring of this compound, three aromatic protons would be expected. The B-ring, being para-substituted, would show a characteristic AA'BB' system, appearing as two doublets.

The ¹³C NMR spectrum complements the ¹H NMR data, with the carbonyl carbon (C4) resonating at a characteristic downfield shift. The chemical shifts of the aromatic carbons are influenced by the position of the hydroxyl groups.

2D NMR experiments are crucial for unambiguous assignments. For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments would show correlations between the C2 proton and carbons in the B-ring, confirming the connectivity of the phenyl group at the C2 position.

Table 1: Representative ¹H NMR Data for Dihydroxyflavanone Analogs

| Proton | Chemical Shift (δ) Range (ppm) | Multiplicity |

|---|---|---|

| H-2 | 5.2 - 5.5 | dd |

| H-3a | 2.7 - 2.9 | dd |

| H-3b | 3.0 - 3.2 | dd |

| Aromatic H | 6.0 - 7.5 | m, d |

| Phenolic OH | 9.0 - 12.0 | s |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data presented is a generalized range based on known dihydroxyflavanones.

Table 2: Representative ¹³C NMR Data for Dihydroxyflavanone Analogs

| Carbon | Chemical Shift (δ) Range (ppm) |

|---|---|

| C-2 | 75 - 80 |

| C-3 | 40 - 45 |

| C-4 | 190 - 200 |

| Aromatic C | 95 - 165 |

| Aromatic C-O | 155 - 165 |

Note: This table provides an approximate chemical shift range for the key carbons in a dihydroxyflavanone structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis of Analogs

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of flavanones, as well as for gaining structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

The fragmentation of flavanones in MS is characterized by retro-Diels-Alder (rDA) reactions of the C-ring, which provide valuable structural information about the A and B rings. For this compound, the molecular ion peak [M+H]⁺ or [M-H]⁻ would be observed, confirming its molecular weight.

Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, yielding characteristic product ions. The cleavage of the C-ring typically results in fragments corresponding to the A and B rings. The analysis of these fragments helps to locate the positions of substituents, such as hydroxyl groups, on the aromatic rings. Flavanones and dihydroflavonols exhibit distinct fragmentation patterns that allow for their differentiation researchgate.net.

Table 3: Common Mass Spectral Fragments of Dihydroxyflavanones

| Fragment Ion | Origin | Significance |

|---|---|---|

| [M+H]⁺ or [M-H]⁻ | Molecular Ion | Confirms molecular weight |

| rDA fragments | Retro-Diels-Alder cleavage of C-ring | Provides structural information on A and B rings |

| Water loss ([M+H-H₂O]⁺) | Loss of a hydroxyl group | Indicates the presence of hydroxyl substituents |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugation system of flavanones.

IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound, the IR spectrum would show a strong absorption band for the carbonyl group (C=O) of the chroman-4-one moiety, typically in the range of 1650-1680 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups. Aromatic C-H and C=C stretching vibrations would also be observed.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying the conjugated system of flavonoids. The UV spectra of flavanones typically show two main absorption bands. Band I, in the range of 300-380 nm, is associated with the cinnamoyl system (B-ring and C-ring), while Band II, in the range of 240-280 nm, is attributed to the benzoyl system (A-ring) researchgate.net. The position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings. For instance, the presence of hydroxyl groups can cause a bathochromic (red) shift in the absorption maxima. The UV spectrum of naringenin (B18129), a closely related trihydroxyflavanone, shows characteristic absorption peaks at around 287 nm nih.gov.

Table 4: Characteristic IR and UV-Vis Absorption Data for Dihydroxyflavanones

| Spectroscopic Technique | Functional Group / System | Characteristic Absorption Range |

|---|---|---|

| IR Spectroscopy | O-H stretch (phenolic) | 3200 - 3600 cm⁻¹ (broad) |

| IR Spectroscopy | C=O stretch (ketone) | 1650 - 1680 cm⁻¹ |

| IR Spectroscopy | C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ |

| UV-Vis Spectroscopy | Band II (A-ring) | 240 - 280 nm |

| UV-Vis Spectroscopy | Band I (B-ring) | 300 - 380 nm |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination of Related Flavanones

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation mdpi.com. For chiral molecules like flavanones, which possess a stereocenter at the C2 position, X-ray crystallography can unambiguously establish the R or S configuration.

The process involves growing a single crystal of the compound and diffracting X-rays through it. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined. This provides precise information on bond lengths, bond angles, and torsional angles, revealing the conformation of the flavanone rings.

For instance, X-ray crystallographic studies of naringenin have shown that the pyrone ring adopts a flattened chair-like conformation researchgate.net. The 4-hydroxyphenyl substituent at the C2 position typically occupies an equatorial position researchgate.net. Such detailed structural information is invaluable for understanding structure-activity relationships.

Mechanistic Investigations of Biological Activities of 6 Hydroxy 2 4 Hydroxyphenyl Chroman 4 One and Its Analogs

Enzyme Inhibition Studies and Molecular Mechanisms

Sirtuin (SIRT2) Inhibition and Deacetylation Pathway Modulation

Chroman-4-one derivatives have emerged as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase (HDAC) that plays a crucial role in various cellular processes, including cell cycle regulation and aging-related diseases. nih.govnih.govresearchgate.netnih.gov Sirtuins function as NAD+-dependent deacetylating enzymes, targeting lysine residues on both histone and non-histone proteins. researchgate.netnih.gov

The inhibitory action of chroman-4-one analogs on SIRT2 has been demonstrated to correlate with antiproliferative effects in cancer cell lines. nih.gov This is achieved through the modulation of the deacetylation pathway. A key non-histone substrate of SIRT2 is α-tubulin; its inhibition leads to hyperacetylation of α-tubulin, which in turn can inhibit tumor growth. researchgate.netnih.gov Studies on chroman-4-one-based SIRT2 inhibitors have confirmed an increase in the acetylation level of α-tubulin in cancer cells, indicating that SIRT2 is a likely target. nih.gov

Structure-activity relationship (SAR) studies have revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are critical for potent SIRT2 inhibition. researchgate.netnih.gov Specifically, larger, electron-withdrawing groups at the 6- and 8-positions are favorable for activity. researchgate.netnih.gov The inhibitory concentrations for potent analogs are in the low micromolar range, and these compounds often exhibit high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. researchgate.netnih.gov

Table 1: SIRT2 Inhibitory Activity of Selected Chroman-4-one Analogs

| Compound | Modifications | IC50 (µM) for SIRT2 | Selectivity |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-dibromo, 2-pentyl | 1.5 | High selectivity over SIRT1 and SIRT3 |

Inhibition of Oxidative Stress-Related Enzymes (e.g., Cyclooxygenase, Lipoxygenase)

The 6-hydroxychromane moiety, present in the subject compound, has been identified as essential for the selective redox inhibition of human 15-lipoxygenase (15-hLO). mdpi.com This enzyme is a therapeutic target for the prevention of atherosclerosis. mdpi.com The mechanism involves the redox inactivation of the enzyme. mdpi.com

Furthermore, derivatives of the structurally related 2-phenyl-4H-chromen-4-one have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov COX-2 is an inducible isoform involved in inflammatory processes. nih.gov Certain derivatives have demonstrated potent COX-2 inhibitory activity with high selectivity over the COX-1 isoenzyme, comparable to the reference drug celecoxib. nih.gov

Glycosidase Inhibition (α-amylase, α-glucosidase) in Metabolic Regulation Models

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. wikipedia.orgmdpi.commedchemexpress.com While direct studies on 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one are limited, research on structurally similar compounds highlights the potential of this chemical class. For instance, 3, 5, 7-trihydroxy-2-(p-tolyl) chroman-4-one, a related compound, demonstrated more potent α-glucosidase inhibitory activity than the standard drug acarbose. nih.gov The inhibitory activity of such compounds is often concentration-dependent. nih.gov The structural features, including the hydroxyphenyl ring and the pyran rings, are believed to contribute to strong interactions with the amino acid residues of α-glucosidase. nih.gov

Dihydrofolate Reductase (DHFR) Enzyme Inhibition in Pathogen Models

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of essential cellular components for both prokaryotic and eukaryotic cells, making it a target for antimicrobial and anticancer agents. nih.govresearchgate.netmdpi.com While direct evidence of this compound as a DHFR inhibitor is not extensively documented in the reviewed literature, the broader class of chroman-4-one derivatives has been investigated for antimicrobial activity. Some of these derivatives have shown activity against various pathogenic microorganisms, including bacteria and fungi. The antimicrobial effect of some compounds is theorized to stem from the inhibition of crucial enzymes for pathogen survival. However, further research is required to specifically link the antimicrobial properties of this compound to DHFR inhibition.

Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO-B) Inhibition

Chroman-4-one and its derivatives have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). AChE inhibitors are used to manage the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine.

In the context of MAO-B, an enzyme involved in dopamine metabolism, a structurally related compound, 5-hydroxy-2-methyl-chroman-4-one, was identified as a selective and reversible competitive inhibitor of MAO-B. Docking simulations suggested that this compound forms a hydrogen bond with Cys172 of MAO-B, contributing to its inhibitory activity.

Receptor Modulation and Signaling Pathway Interactions

Beyond direct enzyme inhibition, chromen-4-one derivatives can modulate cellular functions through interactions with specific receptors and signaling pathways. For instance, certain 6-alkoxy-4H-chromen-4-ones have been identified as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in neurological disorders like Alzheimer's disease. Some of these compounds exhibit affinity for the σ1 receptor in the nanomolar range.

Furthermore, a structurally related 3-arylcoumarin derivative, acting as a SIRT3 activator, has been shown to modulate the MyD88/NF-κB signaling pathway. This pathway is involved in inflammatory responses. The compound was found to reduce the expression of key proteins in this pathway, including MyD88, IκBα, and NF-κB p65. This suggests that chroman-4-one-based molecules may exert anti-inflammatory effects by interfering with pro-inflammatory signaling cascades.

Table 2: List of Compounds Mentioned

| Compound Name | Chemical Structure |

|---|---|

| This compound | C15H12O4 |

| 6,8-dibromo-2-pentylchroman-4-one | C14H16Br2O2 |

| 8-bromo-6-chloro-2-pentylchroman-4-one | C14H16BrClO2 |

| 3, 5, 7-trihydroxy-2-(p-tolyl) chorman-4-one | C16H14O5 |

| 5-hydroxy-2-methyl-chroman-4-one | C10H10O3 |

| Celecoxib | C17H14F3N3O2S |

| Acarbose | C25H43NO18 |

| Sirtuin 1 (SIRT1) | Not Applicable |

| Sirtuin 2 (SIRT2) | Not Applicable |

| Sirtuin 3 (SIRT3) | Not Applicable |

| Cyclooxygenase-1 (COX-1) | Not Applicable |

| Cyclooxygenase-2 (COX-2) | Not Applicable |

| 15-lipoxygenase (15-hLO) | Not Applicable |

| α-amylase | Not Applicable |

| α-glucosidase | Not Applicable |

| Dihydrofolate Reductase (DHFR) | Not Applicable |

| Acetylcholinesterase (AChE) | Not Applicable |

| Monoamine Oxidase B (MAO-B) | Not Applicable |

| Sigma-1 (σ1) receptor | Not Applicable |

| Sigma-2 (σ2) receptor | Not Applicable |

| Myeloid differentiation primary response 88 (MyD88) | Not Applicable |

| Nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha (IκBα) | Not Applicable |

Interleukin-1 Receptor (IL-1R) and Tumor Necrosis Factor Receptor (TNF-R) Inhibition in Inflammatory Cascades

The pro-inflammatory cytokines Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) are pivotal mediators in inflammatory cascades, signaling through their respective receptors, IL-1R and TNF-R. scienceopen.commdpi.com The activation of these receptors initiates downstream signaling pathways that culminate in the expression of numerous genes involved in inflammation. scienceopen.com Investigations into the soy isoflavone (B191592) daidzein, an analog of this compound, have revealed significant modulatory effects on these pathways.

In studies utilizing interleukin-1β (IL-1β) to stimulate human synovial cells (MH7A line), daidzein was shown to significantly inhibit the production of Interleukin-6 (IL-6), a key downstream cytokine in the IL-1R signaling cascade. spandidos-publications.com However, daidzein did not exert an inhibitory effect on the production of IL-8 in the same model, suggesting a specific point of intervention in the pathway. spandidos-publications.com

Similarly, daidzein has demonstrated anti-inflammatory action in cellular models stimulated by TNF-α. nih.gov In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, daidzein treatment resulted in a remarkable reduction in IL-6 production and a moderate decrease in TNF-α levels at higher concentrations. nih.gov Further evidence of its activity on TNF-α-mediated pathways comes from studies on murine lung epithelial cells and Caco-2 intestinal epithelial cells, where daidzein also suppressed inflammatory responses. nih.gov These findings collectively suggest that daidzein interferes with the signaling cascades emanating from both IL-1R and TNF-R, thereby reducing the expression of key inflammatory cytokines.

Nuclear Factor-kappa B (NF-κB) Activation Suppression

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of a wide array of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS). consensus.app The activation of NF-κB is a central event in the inflammatory response triggered by stimuli such as LPS and IL-1β. A key mechanism for the anti-inflammatory effects of daidzein and its analogs is the potent suppression of the NF-κB activation pathway. consensus.appnih.gov

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation, a protein complex known as IκB kinase (IKK) phosphorylates IκBα, targeting it for degradation. nih.gov This allows the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription. spandidos-publications.comnih.gov

Research has shown that daidzein effectively disrupts this process at multiple points. In LPS-stimulated RAW264.7 macrophages, daidzein was found to inhibit the phosphorylation of IKKα/β, IκBα, and the p65 subunit itself. nih.gov This multi-level inhibition prevents the degradation of the IκBα inhibitor and blocks the subsequent nuclear translocation of p65. nih.gov Similar effects were observed in IL-1β-stimulated MH7A synovial cells, where daidzein significantly inhibited the phosphorylation of NF-κB p65. spandidos-publications.com Daidzin, the glycoside form of daidzein, also demonstrated the ability to reduce the phosphorylation of p65. nih.gov These findings establish the suppression of the IKK/IκBα/NF-κB signaling axis as a core mechanism for the anti-inflammatory activity of these isoflavones. consensus.appnih.gov

Modulation of Cell Proliferation and Apoptosis Pathways in Cellular Models

The isoflavone analog daidzein has been shown to exert complex, context-dependent effects on cell proliferation and apoptosis across various cellular models. Its activity often involves the modulation of key regulatory proteins in cell cycle control and programmed cell death pathways, including the Bcl-2 family of proteins and caspases. nih.govnih.gov

In several cancer cell lines, daidzein has demonstrated anti-proliferative and pro-apoptotic effects. For instance, in human hepatocellular carcinoma BEL-7402 cells, daidzein treatment led to cell cycle arrest at the G2/M phase and induced apoptosis. nih.gov The mechanism was linked to an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL, and upregulation of the pro-apoptotic protein Bim. nih.gov Similarly, in MCF-7 breast cancer cells, daidzein was shown to induce the intrinsic pathway of apoptosis, characterized by an increased Bax/Bcl-2 ratio, a surge in ROS, and activation of caspases 3 and 7. nih.govwaocp.org

However, the effects are highly dependent on the cell type and concentration. In non-tumoral HB4a breast cells, physiological concentrations of daidzein did not induce apoptosis. unesp.br In contrast, the same concentrations caused a G0/G1 phase cell cycle arrest specifically in the tumoral MCF-7 cells. unesp.br Furthermore, in a neuroprotection model, daidzein was found to have an anti-apoptotic effect, protecting primary cortical neurons from HIV-1 Tat protein-induced cell death through an estrogen receptor-mediated mechanism. plos.org This highlights the selective and multifaceted nature of daidzein's influence on cell fate.

Table 1: Effects of Daidzein on Cell Proliferation and Apoptosis in Various Cell Lines Data compiled from multiple sources.

| Cell Line | Cell Type | Effect on Proliferation/Cell Cycle | Effect on Apoptosis | Key Mechanistic Findings |

| BEL-7402 nih.gov | Human Hepatocellular Carcinoma | G2/M phase arrest | Induced | Increased ROS, decreased mitochondrial potential, ↓Bcl-2/Bcl-xL, ↑Bim |

| MCF-7 nih.govwaocp.orgunesp.br | Human Breast Cancer (ER+) | G0/G1 or G1 phase arrest | Induced (at higher conc.) | Increased Bax/Bcl-2 ratio, increased ROS, ↑Caspase 3/7 activity, altered ERα/β ratio |

| JAR & JEG-3 spandidos-publications.com | Human Choriocarcinoma | Inhibited | Not specified | G1 phase arrest, ↓Cyclin D1/c-myc |

| HB4a unesp.br | Human Breast Epithelial (Non-tumoral) | No effect on cell cycle | Not induced | - |

| Primary Cortical Neurons plos.org | Rat Neurons | Not applicable | Inhibited (neuroprotective) | Estrogen receptor-mediated, ↓Bax expression |

Interactions with Hemoglobin and Mitigation of Polymerization in Sickle Cell Disease Models

Sickle cell disease (SCD) is a genetic disorder caused by a mutation in the hemoglobin molecule (HbS). mhmedical.com Upon deoxygenation, HbS molecules polymerize into long, rigid fibers, causing red blood cells to deform into a characteristic sickle shape. nih.govmdpi.com This polymerization is the primary event leading to the pathophysiology of the disease, including vaso-occlusion and hemolytic anemia. youtube.com Therapeutic strategies often aim to inhibit this polymerization process by either increasing the oxygen affinity of hemoglobin or by directly interfering with the intermolecular contacts within the polymer fiber. nih.govhaematologica.org

A thorough review of available scientific literature reveals a lack of published studies investigating the direct interaction of this compound (dihydrodaidzein) or its prominent analog, daidzein, with sickle hemoglobin. There is no current evidence to suggest that these compounds mitigate HbS polymerization in established in vitro or in vivo models of sickle cell disease. Research on small molecule inhibitors for SCD has largely focused on other classes of compounds, such as aromatic aldehydes, that are known to form covalent bonds with hemoglobin and allosterically increase its oxygen affinity. nih.gov Therefore, the potential for this compound or its analogs to act as anti-sickling agents remains an uninvestigated area.

Cellular Effects and Molecular Targets in In Vitro Biological Models

Suppression of Nitric Oxide (NO) Production in Macrophage Models

In response to inflammatory stimuli like bacterial lipopolysaccharide (LPS), macrophages produce large quantities of nitric oxide (NO) through the action of the inducible nitric oxide synthase (iNOS) enzyme. nih.govqiagen.com While NO is crucial for host defense, its overproduction contributes to tissue damage in chronic inflammatory conditions. The isoflavone analog daidzein has been shown to be an effective suppressor of NO production in activated macrophage models. nih.govacs.org

In studies using the RAW 264.7 murine macrophage cell line, treatment with daidzein resulted in a dose-dependent inhibition of nitrite accumulation (a stable marker of NO production) in the culture medium following LPS stimulation. nih.govacs.org The half-maximal inhibitory concentration (IC50) for this effect was determined to be approximately 50 µM. nih.govacs.org

Mechanistic investigations revealed that daidzein's inhibitory action occurs through a dual mechanism. It was found to directly inhibit the enzymatic activity of iNOS and also to markedly reduce the expression of the iNOS protein and its corresponding mRNA. nih.gov This indicates that daidzein interferes with both the function of the existing enzyme and the inflammatory signaling pathways leading to its synthesis, such as the NF-κB pathway. nih.govnih.gov These findings suggest that daidzein and related compounds can attenuate excessive NO generation at inflammatory sites. nih.gov

Table 2: Inhibition of Nitric Oxide Production by Soy Isoflavones in LPS-Activated RAW 264.7 Macrophages Data from Chen et al., J. Agric. Food Chem., 2003. nih.govacs.org

| Compound | IC50 for NO Inhibition (µM) | Mechanism of Action |

| Daidzein | ~50 | Inhibition of iNOS activity and expression (protein & mRNA) |

| Genistein | ~50 | Inhibition of iNOS activity and expression (protein & mRNA) |

| Glycitein | ~50 | Inhibition of iNOS activity and expression (protein & mRNA) |

Inhibition of Superoxide Anion Generation by Human Neutrophils

During an inflammatory response, neutrophils generate superoxide anions (O₂⁻) via the NADPH oxidase enzyme complex as part of their microbicidal arsenal. nih.gov However, excessive production of this reactive oxygen species can lead to oxidative damage to host tissues. Research has demonstrated that the isoflavone analog daidzein can inhibit the generation of superoxide anions by activated human neutrophils.

Impact on Bacterial Membrane Potential and Macromolecular Biosynthesis in Antimicrobial Models

While direct studies on this compound are limited, the antimicrobial mechanisms of the broader flavonoid class, to which it belongs, have been investigated. The antibacterial action of flavonoids is often attributed to their ability to disrupt bacterial membrane integrity and inhibit essential biosynthetic pathways. One of the primary targets is the bacterial cell membrane. Cationic antimicrobial compounds can interact electrostatically with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and phosphatidylglycerol in Gram-positive bacteria. This interaction can lead to membrane destabilization, altered permeability, and depolarization of the membrane potential. The disruption of the membrane barrier results in the leakage of vital intracellular contents, ultimately leading to bacterial cell death.

Furthermore, flavonoids have been shown to interfere with the synthesis of macromolecules critical for bacterial survival. Some flavonoids can inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, such as those required for peptidoglycan production. For instance, certain flavonoids target enzymes essential for the production of lipid II, a critical precursor in the construction of peptidoglycan, thereby preventing the formation of a stable cell wall and leading to cell lysis mdpi.com. The inhibition of DNA, RNA, and protein synthesis are other reported mechanisms by which antimicrobial agents can exert their effects following entry into the bacterial cell semanticscholar.org.

DNA Topoisomerase IV Inhibition in Antimicrobial Contexts

DNA topoisomerase IV is a type II topoisomerase in bacteria essential for DNA replication, particularly for decatenating, or unlinking, newly replicated circular chromosomes. This function makes it a validated and critical target for antibacterial agents. Inhibition of topoisomerase IV leads to failed chromosome segregation and subsequent bacterial cell death.

Studies on flavonoid derivatives have demonstrated their potential as inhibitors of this crucial enzyme. Specifically, certain glycosylated flavones have been identified as selective inhibitors of Escherichia coli topoisomerase IV researchgate.netlavierebelle.orgmdpi.com. These compounds act as topoisomerase poisons, meaning they stabilize the transient covalent complex formed between the enzyme and DNA researchgate.net. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks that trigger a cellular stress response (SOS response) and inhibit bacterial growth researchgate.net. For example, rutin, a quercetin (B1663063) derivative, was found to not only promote topoisomerase IV-dependent DNA cleavage but also to inhibit its catalytic decatenation activity researchgate.netlavierebelle.org. Notably, this activity was specific, as the same compounds showed no significant inhibitory effect on bacterial DNA gyrase or mammalian topoisomerase II, highlighting their potential for selective antibacterial action researchgate.netlavierebelle.org.

Table 1: Activity of Flavonoid Analogs Against Bacterial DNA Topoisomerase IV

| Compound | Target Enzyme | Activity | Key Finding | Reference |

|---|---|---|---|---|

| Rutin (Quercetin 3-O-β-D-glucose- researchgate.netnih.gov-O-α-L-rhamnose) | E. coli Topoisomerase IV | Inhibition of decatenation activity | Exhibited a 50% inhibitory concentration (IC50) of 64 µg/mL. | researchgate.netlavierebelle.org |

| Quercetin Glycosides | E. coli Topoisomerase IV | Stabilization of cleavage complex | Promoted site-specific DNA cleavage, acting as a selective enzyme poison. | researchgate.netlavierebelle.org |

Investigation in In Vivo Biological Models (Preclinical Animal Studies)

Evaluation in Animal Models of Metabolic Disorders

The flavanone (B1672756) naringenin (B18129), a close structural analog of this compound, has been extensively evaluated in preclinical animal models of metabolic disorders, demonstrating significant beneficial effects on obesity, dyslipidemia, and glucose intolerance. In rodent models fed a high-fat or Western-style diet, administration of naringenin has been shown to prevent excessive body weight and fat mass gain nih.govnih.gov.

Mechanistically, these effects are linked to improvements in lipid and carbohydrate metabolism. Naringenin supplementation has been observed to lower plasma lipid concentrations in diet-induced hyperlipidemic rats and has demonstrated cholesterol-lowering effects in LDL receptor knockout mice nih.gov. In high-fat diet-fed mice, naringenin improved glucose tolerance and insulin resistance nih.govnih.gov. Furthermore, it has been shown to reduce hepatic steatosis (fatty liver) by preventing lipid accumulation and oxidative stress in the liver nih.gov. These hepatoprotective effects are partly mediated through the activation of the AMPK pathway, which helps restore antioxidant enzyme activity and prevent inflammation nih.gov.

Table 2: Effects of Naringenin in Preclinical Models of Metabolic Disorders

| Animal Model | Key Findings | Reference |

|---|---|---|

| High-Fat Diet-Fed Mice | Reduced fat mass gain, improved glucose tolerance, and decreased liver triglycerides and cholesterol. | nih.gov |

| Western Diet-Fed Rats | Decreased retroperitoneal adiposity and improved metabolic parameters. | nih.gov |

| High-Fat-Diet-Fed Rats | Lowered elevated plasma lipid concentrations and reduced high-fat-diet-induced liver steatosis. | nih.gov |

| Ethanol-Consuming Rats | Partially normalized elevated liver triglycerides. |

Anti-inflammatory Effects in Murine Models

Naringenin has demonstrated potent anti-inflammatory activity across various murine models of inflammation and inflammatory pain. Oral administration of naringenin significantly reduces acute inflammatory pain behaviors and inhibits mechanical hyperalgesia induced by inflammatory agents like carrageenan and capsaicin researchgate.net. Its anti-inflammatory effect is also evident in its ability to decrease paw edema in rats.

The underlying mechanisms for these effects involve the modulation of key inflammatory pathways. Research shows that naringenin inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in inflamed tissues researchgate.net. This cytokine suppression is associated with the inhibition of NF-κB activation, a critical transcription factor that governs the inflammatory response researchgate.net. Additionally, naringenin has been found to prevent lipopolysaccharide (LPS)-induced liver injury in mice by reducing oxidative stress and the expression of inflammatory factors.

Table 3: Anti-inflammatory Activity of Naringenin in Murine Models

| Model | Effect of Naringenin Treatment | Mechanism/Pathway Implicated | Reference |

|---|---|---|---|

| Carrageenan-Induced Inflammatory Pain (Mice) | Reduced mechanical hyperalgesia and neutrophil recruitment. | Inhibition of hyperalgesic cytokines (TNF-α, IL-1β) and NF-κB activation. | researchgate.net |

| Acetic Acid-Induced Writhing (Mice) | Significantly reduced the number of writhing responses. | General anti-inflammatory and antinociceptive effects. | |

| LPS-Induced Liver Injury (Mice) | Decreased expression of inflammatory factors (MCP1, TNFα, IL-1β, IL-6). | Reduction of oxidative stress and inflammation. | |

| Surgically Induced Osteoarthritis (Mice) | Decreased degradation of cartilage matrix. | Attenuation of nuclear factor kappa B (NF-κB) levels. |

Antimalarial Activity in Preclinical Rodent Models

While specific in vivo studies on this compound are not available, research on other flavonoids has demonstrated potential antimalarial activity in rodent models. The standard model for in vivo screening often utilizes mice infected with Plasmodium berghei. In such models, the efficacy of a compound is typically assessed by its ability to reduce the level of parasitemia (the percentage of red blood cells infected with the parasite).

Studies have shown that flavonoids such as quercetin can produce a significant reduction in P. berghei parasitemia in mice when administered at a dose of 50 mg/kg nih.govnih.gov. Similarly, the flavanone hesperidin, when tested in P. berghei-infected mice, also demonstrated potential antimalarial effects, reducing parasitemia and increasing the mean survival time of the animals compared to untreated controls researchgate.net. These findings suggest that the flavonoid scaffold is a promising starting point for the development of new antimalarial agents, though further optimization is required to achieve potency comparable to existing drugs like chloroquine researchgate.net.

Table 4: In Vivo Antimalarial Activity of Flavonoid Analogs

| Compound | Animal Model | Dose | Observed Effect | Reference |

|---|---|---|---|---|

| Quercetin | P. berghei-infected mice | 50 mg/kg | 53% reduction in parasitemia on day 5 post-inoculation. | nih.gov |

| Hesperidin | P. berghei ANKA strain-infected mice | 25 mg/kg/day | Reduced parasitemia and increased mean survival time (6.1 days vs 3.33 in control). | researchgate.net |

Antiparasitic Activity in Protozoan Infection Models

Derivatives based on the chroman-4-one scaffold have been synthesized and evaluated for their activity against protozoan parasites, showing promise as a basis for novel antiparasitic agents. A study focusing on analogs of this compound tested their efficacy against the parasites Trypanosoma brucei, the agent of Human African Trypanosomiasis, and Leishmania infantum, a cause of visceral leishmaniasis.

The mechanism of action for these compounds was linked to the inhibition of pteridine (B1203161) reductase 1 (PTR1), an essential enzyme in the folate biosynthesis pathway of these parasites, making it an attractive drug target. One of the synthesized chroman-4-one derivatives, compound 1 , showed inhibitory activity against both the TbPTR1 and LmPTR1 enzymes and corresponding activity against the whole parasites. This compound demonstrated a selectivity index greater than 7, indicating a favorable profile for further optimization in the design of potent anti-trypanosomatidic drugs.

Table 5: Antiparasitic Activity of a Chroman-4-one Analog (Compound 1)

| Target | Assay | IC50 / EC50 (µM) | Reference |

|---|---|---|---|

| Trypanosoma brucei PTR1 (TbPTR1) | Enzyme Inhibition | 6.2 | |

| Leishmania major PTR1 (LmPTR1) | Enzyme Inhibition | 14.0 | |

| Trypanosoma brucei brucei | Parasite Growth Inhibition | 6.5 | |

| Leishmania infantum | Parasite Growth Inhibition | Weak activity (% inhibition at 50 µM: 31%) |

Structure Activity Relationship Sar Studies of 6 Hydroxy 2 4 Hydroxyphenyl Chroman 4 One and Its Derivatives

Influence of Hydroxyl Group Position and Number on Bioactivity (e.g., C-6, C-4', C-5, C-7)

The number and position of hydroxyl (-OH) groups on the flavanone (B1672756) scaffold are paramount in determining the biological activity of these compounds. nih.gov The parent molecule, 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one, possesses hydroxyl groups at the C-6 and C-4' positions. SAR studies have systematically investigated how hydroxylation at these and other positions, such as C-5 and C-7, modulates various pharmacological effects, particularly anti-inflammatory and antioxidant activities.

Research indicates that hydroxyl groups are generally indispensable for the anti-inflammatory functions of flavanones. nih.gov The specific placement of these groups can either enhance or diminish this activity. For instance, the presence of hydroxyl groups at the C-5 and C-4' positions has been shown to enhance anti-inflammatory effects. nih.gov Conversely, hydroxylation at positions C-6, C-7, and C-8 may attenuate the same activity. nih.gov The 3',4'-dihydroxy substitution pattern on the B-ring is particularly noted for creating effective radical scavengers. nih.gov

Flavanones found in nature, such as naringenin (B18129) and eriodictyol, commonly feature hydroxyl groups at C-5 and C-7 of the A-ring. nih.govoup.com The fundamental hydroxylation pattern for many common flavonoids is at positions C-5, C-7, and C-4'. oup.com The influence of these substitutions is summarized in the table below.

| Position | Effect on Bioactivity | Example Activity | Reference |

|---|---|---|---|

| C-4' | Enhances activity | Anti-inflammatory | nih.gov |

| C-5 | Enhances activity | Anti-inflammatory | nih.gov |

| C-6 | Attenuates activity | Anti-inflammatory | nih.gov |

| C-7 | Attenuates activity | Anti-inflammatory | nih.gov |

| C-3', C-4' (catechol) | Enhances activity | Antioxidant | nih.govmdpi.com |

Effect of Substituents on the Phenyl Ring (C-2 position) on Biological Efficacy

Substitutions on the B-ring (the phenyl ring at C-2) significantly modulate the biological efficacy of flavanones. The parent compound features a hydroxyl group at the C-4' position, which is known to contribute positively to certain bioactivities like tyrosinase inhibition. rsc.org However, the addition of other functional groups can drastically alter the pharmacological profile.

Studies have shown that the presence of an o-dihydroxy (catechol) group on the B-ring, i.e., hydroxyls at C-3' and C-4', is a key feature for potent antioxidant activity. mdpi.com The nature and position of substituents can also be critical for other activities. For example, in the context of cytotoxicity against cancer cell lines, flavanones bearing electron-withdrawing groups such as chloro or nitro at the ortho-position (C-2') demonstrated significant activity. researchgate.net

Conversely, for other biological targets, certain substitutions can be unfavorable. For instance, while an electron-withdrawing group at the C-2' position was found to be crucial for improved vasorelaxation activity, the presence of a hydroxyl or methoxy (B1213986) group at the same position was detrimental. researchgate.net For tyrosinase inhibition, hydroxyl or methoxy groups at the C-2' and C-3' positions tend to decrease the inhibitory effect. rsc.org

| Position(s) | Substituent | Effect on Bioactivity | Example Activity | Reference |

|---|---|---|---|---|

| C-4' | -OH | Enhances activity | Tyrosinase Inhibition | rsc.org |

| C-3', C-4' | di-OH (Catechol) | Enhances activity | Antioxidant | mdpi.com |

| C-2' | -Cl or -NO2 (electron-withdrawing) | Enhances activity | Cytotoxicity | researchgate.net |

| C-2' | -OH or -OCH3 | Decreases activity | Vasorelaxation | researchgate.net |

| C-2', C-3' | -OH or -OCH3 | Decreases activity | Tyrosinase Inhibition | rsc.org |

Impact of Substitutions on the Chromanone Core (e.g., C-5, C-7, C-8) on Target Binding and Activity

As previously noted, a hydroxyl group at C-5 is generally favorable for anti-inflammatory activity, whereas hydroxylation at C-7 and C-8 can be detrimental. nih.gov Beyond simple hydroxylation, the introduction of other substituents has yielded potent and selective inhibitors for various enzymes. For instance, studies on chroman-4-one derivatives as SIRT2 inhibitors revealed that large, electron-withdrawing substituents at the C-6 and C-8 positions were favorable for high potency. acs.org The compound 6,8-dibromo-2-pentylchroman-4-one was identified as a particularly potent SIRT2 inhibitor. acs.org

The C-8 position has been a target for improving affinity and selectivity for other enzymes as well. In the development of tankyrase inhibitors based on a quinazolin-4-one scaffold, it was demonstrated that introducing larger substituents like nitro and diol groups at the C-8 position allowed for new interactions within the enzyme's binding site, thereby improving potency. nih.govresearchgate.net Prenylation is another important modification, with C-8 prenylated flavonoids showing strong anti-inflammatory properties. nih.gov At the C-7 position, substitution with a larger benzyloxy group has been shown to produce potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.gov

| Position | Substituent | Effect on Bioactivity | Example Target/Activity | Reference |

|---|---|---|---|---|

| C-5 | -OH | Enhances activity | Anti-inflammatory | nih.gov |

| C-7 | -OH | Attenuates activity | Anti-inflammatory | nih.gov |

| C-7 | Benzyloxy | Enhances activity | MAO-B Inhibition | nih.gov |

| C-8 | -OH | Attenuates activity | Anti-inflammatory | nih.gov |

| C-8 | -Br (electron-withdrawing) | Enhances activity | SIRT2 Inhibition | acs.org |

| C-8 | Prenyl | Enhances activity | Anti-inflammatory | nih.gov |

| C-8 | -NO2, Diol | Enhances activity | Tankyrase Inhibition | nih.govresearchgate.net |

Role of Functional Group Modifications and Alkyl/Heterocyclic Side Chains on Pharmacological Profile

Beyond the addition of simple substituents, more complex modifications of existing functional groups or the introduction of alkyl and heterocyclic side chains can significantly alter the pharmacological profile of flavanones. These changes can affect properties such as lipophilicity, cell membrane affinity, and target interaction. nih.gov

One common modification is the esterification of hydroxyl groups. For example, converting the 6-hydroxy group of a flavanone into a sorbic ester can modulate its biological activity. mdpi.com Another strategy is the introduction of alkyl chains. SAR studies on SIRT2 inhibitors found that an alkyl chain of three to five carbons at the C-2 position was a crucial feature for high potency, in addition to substitutions on the A-ring. acs.org

More complex side chains have also been explored. A chromanone analog, (2S)-7-methoxy-6-(2-hydroxy-3-methylbut-3-en-1-yl)-2-(4-hydroxyphenyl)chroman-4-one, which features a substituted alkyl chain at C-6 and a methoxy group at C-7, exhibited good antidiabetic effects by inhibiting enzymes like α-glucosidase. nih.gov Substitution at C-7 with a benzyloxy group, which involves modifying the hydroxyl to an ether linkage with a bulky aromatic side chain, was found to be highly effective for MAO-B inhibition. researchgate.net These examples underscore the versatility of the chromanone scaffold and the potential for developing drugs with diverse pharmacological profiles through the strategic introduction of varied side chains.

| Position | Modification | Effect on Bioactivity | Example Target/Activity | Reference |

|---|---|---|---|---|

| C-2 | C3-C5 Alkyl chain | Enhances activity | SIRT2 Inhibition | acs.org |

| C-6 | Esterification of -OH (e.g., sorbic ester) | Modulates activity | General Bioactivity | mdpi.com |

| C-6 | Substituted alkyl chain | Confers activity | Antidiabetic | nih.gov |

| C-7 | Benzyloxy side chain (ether) | Enhances activity | MAO-B Inhibition | researchgate.net |

Stereochemical Considerations and Enantiomeric Activity Differences in Flavanone Analogs

The flavanone structure contains a stereocenter at the C-2 position of the C-ring, meaning it exists as a pair of enantiomers, (R) and (S). nih.gov Chirality is a critical factor in drug discovery, as enantiomers of a chiral molecule can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties due to their distinct three-dimensional arrangements and interactions with chiral biological targets like enzymes and receptors. nih.govresearchgate.net

In nature, the enzymatic cyclization of the precursor chalcone (B49325) almost exclusively produces the (2S)-enantiomer of flavanones. researchgate.net Consequently, many biological studies have focused on this naturally occurring form. However, synthetic methods often produce racemic mixtures (an equal mix of both enantiomers), necessitating the study of each enantiomer's individual activity.

While in some cases the biological activity resides predominantly in one enantiomer, in others the difference can be more subtle. A study on chroman-4-one-based SIRT2 inhibitors provides a direct example. When the individual enantiomers of a lead compound were analyzed, they were found to have only small differences in their inhibitory activities. However, the (S)-enantiomer was observed to be slightly more potent than the (R)-enantiomer. acs.org This highlights the importance of evaluating enantiomers separately, as even minor differences in activity can be significant in the context of drug development. The absolute configuration of flavanone enantiomers can be determined using techniques such as chiral HPLC coupled with circular dichroism. nih.gov

Derivative Design and Synthesis for Enhanced Bioactivity and Specificity

Rational Design of Analogs Based on SAR Insights

Structure-activity relationship (SAR) studies are fundamental to the rational design of more effective analogs, providing critical insights into which structural features are essential for biological activity. nih.govchemrxiv.org For isoflavanones and the broader class of isoflavonoids, SAR analyses have elucidated key determinants for various biological effects, including antioxidant and estrogen receptor (ER) modulatory activities.

Key SAR insights for the isoflavanone (B1217009) scaffold include:

Hydroxyl Group Positioning : The number and location of hydroxyl (-OH) groups on the aromatic A and B rings are critical. For antioxidant activity, the presence of a hydroxyl group at the 7-position (R7) of the A-ring and the 4'-position (R4') of the B-ring is a common structural feature. The addition of another hydroxyl group on the B-ring, particularly at the 3' or 5' position, has been shown to significantly enhance antioxidant capabilities. mdpi.com

C-Ring Saturation : The saturation of the C2-C3 double bond in the C-ring, which distinguishes isoflavanones from isoflavones, plays a significant role in determining receptor selectivity. Studies have indicated that this saturation can enhance selectivity for estrogen receptor beta (ERβ), a target of interest for neuroprotective and anti-inflammatory agents. jst.go.jp

Aromatic Ring Substitution : Modifications to the chroman-4-one core itself can influence potency. For instance, in the context of SIRT2 inhibition, the presence of substituents on the aromatic A-ring is necessary for activity. acs.org Research on related chroman-4-one scaffolds has shown that introducing larger, electron-withdrawing groups at the 6- and 8-positions can be favorable for inhibitory potency. acs.org Conversely, substitutions at the C-2, C-3, C-6, and C-7 positions have been identified as important for modulating the antidiabetic and antioxidant properties of chromanone analogs. nih.gov

These SAR findings guide medicinal chemists in designing new analogs of 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one with predicted improvements in desired activities.

| Structural Feature | Modification | Impact on Bioactivity | Reference |

|---|---|---|---|

| B-Ring Hydroxylation | Addition of -OH group at 3' or 5' position | Increases antioxidant activity | mdpi.com |

| C-Ring | Saturation of C2-C3 bond (isoflavanone vs. isoflavone) | Enhances Estrogen Receptor β (ERβ) selectivity | jst.go.jp |

| A-Ring Substitution | Introduction of electron-withdrawing groups at C6/C8 | Favorable for SIRT2 inhibition | acs.org |

| General Substitution | Modifications at C2, C3, C6, C7 | Important for antioxidant and antidiabetic effects | nih.gov |

Synthesis of Glycosylated and Alkylated Derivatives

Modifying the hydroxyl groups of this compound through glycosylation and alkylation is a primary strategy to alter its physicochemical properties, such as solubility, stability, and bioavailability. researchgate.net

Glycosylation , the attachment of sugar moieties, can be achieved through both chemical and enzymatic methods. nih.gov Glycosylation profoundly impacts the parent molecule's water solubility and stability, which can enhance its absorption and distribution in biological systems. researchgate.net

Chemical Synthesis : A variety of chemical methods have been developed for the glycosylation of isoflavones, which are structurally similar to isoflavanones. One efficient, high-yield method employs 2,2,2-trifluoro-N-(p-methoxyphenyl)acetamidates as glycosyl donors. st-andrews.ac.uk Phase-transfer catalysis represents another effective technique for the regioselective glycosylation of unprotected flavonoids, often targeting the more acidic 7-OH group. nih.govnih.gov

Enzymatic Synthesis : Biocatalytic methods are considered efficient and environmentally friendly alternatives. nih.gov Enzymes such as amylosucrase have been successfully used for the α-1,4 glycosylation of isoflavone-rich extracts, improving their bioaccessibility. nih.govmdpi.com This enzymatic approach can produce various glycosylated derivatives, including monoglucosides and diglucosides. mdpi.com

Alkylation , particularly methylation, is another common modification. The introduction of alkyl groups, such as methyl ethers (methoxylation), can alter the molecule's lipophilicity and its ability to participate in hydrogen bonding, thereby influencing its interaction with biological targets.

Enzymatic Synthesis : In nature, methylation of isoflavonoids is often catalyzed by specific O-methyltransferase (IOMT) enzymes, which transfer a methyl group from a donor like S-adenosyl-L-methionine. frontiersin.orgnih.gov

Chemical Synthesis : Standard laboratory procedures for alkylation, typically involving the reaction of the phenolic hydroxyl groups with an alkyl halide in the presence of a base, can be readily applied to produce a wide range of alkylated derivatives.

| Modification Type | Synthetic Method | Key Reagents/Enzymes | Objective | Reference |

|---|---|---|---|---|

| Glycosylation | Chemical | Per-O-acetyl glucosyl bromide, phase-transfer catalyst | Improve solubility and stability | nih.gov |

| Glycosylation | Enzymatic | Amylosucrase | Improve bioaccessibility, "green" synthesis | nih.gov |

| Alkylation (Methylation) | Enzymatic | Isoflavone (B191592) O-methyltransferase (IOMT) | Modify lipophilicity and target interaction | frontiersin.org |

Exploration of Heterocyclic Substituents for Improved Target Interaction

Incorporating new heterocyclic rings onto the isoflavanone framework is an advanced strategy to create novel analogs with potentially unique biological activities and improved interactions with protein targets. The structural diversity of natural isoflavonoids, which includes complex structures with additional heterocyclic rings like pterocarpans and coumestans, provides a rationale for this approach. frontiersin.orgrsc.org

Synthetic strategies often utilize versatile starting materials that can be elaborated into various heterocyclic systems. One prominent approach involves using 3-formylchromone and its derivatives as precursors. nih.govresearchgate.net These compounds can undergo condensation and cyclization reactions with a range of C- and N-nucleophiles to generate a diverse library of isoflavone and isoflavanone analogs fused or substituted with different heterocycles. nih.govresearchgate.net Examples of accessible heterocyclic systems include:

Pyrazoles and Pyrazolines

Imidazoles

Fused systems such as Imidazo[4,5-f] st-andrews.ac.ukfrontiersin.orgphenanthroline

These modifications can drastically alter the shape, size, and electronic properties of the parent molecule, leading to novel binding modes with biological targets and potentially new pharmacological profiles. nih.govresearchgate.net

Development of Prodrug Strategies for Optimized Biological Performance

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. actamedicamarisiensis.ro This strategy is widely used to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, low permeability, rapid metabolism, or lack of site-specificity. nih.govrsc.org

For this compound, the two phenolic hydroxyl groups are ideal handles for prodrug design. nih.gov By temporarily masking these groups with a promoiety, its biological performance can be optimized.

Common prodrug strategies applicable to phenolic compounds include:

Ester Prodrugs : Esterification of the hydroxyl groups with various acids can increase lipophilicity to enhance membrane permeability or, if the acid contains ionizable groups, improve aqueous solubility. These esters are typically cleaved by ubiquitous esterase enzymes in the body to release the active drug. actamedicamarisiensis.ro

Phosphate (B84403) Ester Prodrugs : Adding a phosphate group dramatically increases aqueous solubility, making the compound suitable for intravenous formulations. nih.gov These prodrugs are activated by alkaline phosphatase enzymes.

Carbonate Prodrugs : Similar to esters, carbonates can be used to modulate lipophilicity and are also cleaved by esterases.

O-(imidomethyl) Derivatives : Specialized promoieties, such as the O-(saccharinylmethyl) group used for 17β-estradiol, can be designed to undergo rapid chemical, rather than enzymatic, hydrolysis. This strategy can be employed to ensure rapid drug release independent of enzyme levels while improving oral potency. nih.gov

The selection of a specific promoiety depends on the particular challenge being addressed, whether it is improving solubility for formulation, enhancing absorption after oral administration, or achieving targeted delivery. rsc.orgnih.gov

| Promoiety | Linkage | Activation Mechanism | Primary Objective | Reference |

|---|---|---|---|---|

| Phosphate | Phosphate Ester | Alkaline Phosphatases | Increase aqueous solubility | nih.gov |

| Aliphatic/Aromatic Acid | Ester | Esterases | Increase lipophilicity/permeability | actamedicamarisiensis.ro |

| Amino Acid | Ester | Esterases/Peptidases | Improve solubility, potential for transporter-mediated uptake | General Prodrug Principle |

| Saccharinylmethyl | O-(imidomethyl) ether | Chemical Hydrolysis (pH-dependent) | Improve oral potency, rapid non-enzymatic release | nih.gov |

Computational and in Silico Approaches in the Study of 6 Hydroxy 2 4 Hydroxyphenyl Chroman 4 One

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. semanticscholar.org This method is crucial for predicting the binding affinity and mode of interaction between a drug candidate and its protein target. semanticscholar.orgchemrxiv.org

In the study of 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one and related flavonoids, molecular docking has been employed to identify potential biological targets and understand their inhibitory mechanisms. For instance, flavonoids from Dalbergia odorifera, which include similar chemical structures, have been docked against various protein targets to investigate their cardioprotective and neuroprotective effects. nih.govnih.gov These simulations calculate a binding energy score, where a lower score generally indicates a more stable and favorable interaction. mdpi.com

Studies on structurally related chroman-4-one derivatives have utilized docking to explore their potential as anti-inflammatory agents by targeting enzymes like Cyclooxygenase-2 (COX-2). researchgate.netresearchgate.net For example, derivatives of 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one showed strong binding affinities to the active site of COX-2, indicating their potential to act as anti-inflammatory agents. researchgate.net Similarly, a compound featuring a 3,5,7-trihydroxychroman-4-one (B11900739) backbone, Silibinin, was identified as a potential inhibitor of PI3Kδ through molecular docking, forming key hydrogen bonds with amino acid residues GLU826 and VAL828 in the active site. mdpi.com Such studies highlight how specific functional groups on the chroman-4-one scaffold contribute to binding through hydrogen bonds and hydrophobic interactions. nih.gov

| Compound/Derivative | Protein Target | Software | Key Findings | Reference |

|---|---|---|---|---|

| Flavonoids from Dalbergia odorifera | Cardioprotective target proteins | Not Specified | Identified potential binding to targets associated with myocardial ischemia. | nih.gov |

| Bioactive components from Dalbergia odorifera | AKT1 | AutodockVina | Predicted binding modes for components treating ischemic stroke. | nih.gov |

| 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one derivatives | Cyclooxygenase-2 (COX-2) | Molegro Virtual Docker (MVD) | Derivatives showed high moldock scores, suggesting anti-inflammatory activity. | researchgate.net |

| Silibinin (3,5,7-trihydroxychroman-4-one backbone) | PI3Kδ | Not Specified | High docking score; formed H-bonds with GLU826 and VAL828. | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. youtube.com This technique is used to assess the stability of the ligand-protein complex, analyze conformational changes, and calculate binding free energies. youtube.comnih.gov

For compounds like this compound, MD simulations are performed after docking to validate the predicted binding mode. A simulation, typically lasting for nanoseconds, tracks the trajectory of the ligand within the protein's binding pocket. mdpi.com Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein are monitored. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound and the complex is stable. mdpi.com

For example, MD simulations on the natural herbicide (-)-Spirobrassinin bound to its target protein PSBD1 were run for 50 nanoseconds, confirming that the compound remained consistently bound within the active site without significant conformational changes. mdpi.com Similar studies on other flavonoids have used MD simulations to confirm the stability of the docked complexes, providing deeper insights into the dynamic behavior of the ligand-receptor interaction. mdpi.comnih.gov These simulations can reveal the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, in maintaining the stability of the complex over time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By analyzing how variations in molecular properties (descriptors) across a set of molecules correlate with changes in their activity, QSAR models can predict the activity of new, untested compounds. mdpi.com

The development of a QSAR model involves calculating a wide range of molecular descriptors for each compound, such as electronic, steric, and hydrophobic properties. researchgate.net Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a predictive model. nih.gov

While specific QSAR models exclusively for this compound are not extensively documented in the provided literature, the methodology is widely applied to flavonoids and related phenolic compounds. For a series of 4-hydroxybiphenyl derivatives, QSAR analysis revealed that antagonist activity on the estrogen receptor beta (ERβ) subtype is influenced by molecular weight, substituent distribution, van der Waals volume, and molecular shape. researchgate.net Such models are crucial for optimizing lead compounds by suggesting chemical modifications that could enhance biological activity. A reliable QSAR model can significantly accelerate the drug design process by prioritizing which novel derivatives to synthesize and test. nih.govnih.gov

Homology Modeling of Target Proteins for Binding Site Characterization

Structure-based drug design techniques like molecular docking require a three-dimensional (3D) structure of the target protein. While experimental methods like X-ray crystallography and NMR spectroscopy provide high-resolution structures, they are not always available for every protein of interest. nih.govnih.gov Homology modeling, or comparative modeling, is a computational method used to predict the 3D structure of a protein (the "target") based on its amino acid sequence and the known experimental structure of a related homologous protein (the "template"). nih.govyoutube.com

The process involves identifying a suitable template structure from a protein database, aligning the target sequence with the template, building the 3D model, and then refining and validating it. nih.govbiomedpharmajournal.org The quality of the final model is often assessed using tools like Ramachandran plots, which evaluate the stereochemical quality of the protein backbone. youtube.com

In the context of studying this compound, if this compound were found to interact with a protein lacking an experimental structure, homology modeling would be the first step to enable further in silico analysis. For example, the structure of the Calcium homeostasis modulator 1 (CALHM1), a protein implicated in Alzheimer's disease, was modeled using homology modeling to allow for docking studies with flavonoids. nih.gov This approach allows researchers to characterize the binding site and predict interactions even when experimental structural data is absent, thus bridging a critical gap in drug discovery. nih.govnih.gov

In Silico Prediction of Biological Interactions and Pathways